

# Comparative Efficacy of Sustained-Release vs. Standard Buprenorphine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Homprenorphine |           |  |  |  |
| Cat. No.:            | B10782530      | Get Quote |  |  |  |

A Guide for Researchers and Drug Development Professionals

The management of opioid use disorder (OUD) and chronic pain has been significantly advanced by the development of buprenorphine, a partial agonist at the mu-opioid receptor. While standard sublingual (SL) formulations have been the cornerstone of treatment, issues with daily dosing, adherence, and potential for diversion have driven the development of sustained-release (SR) injectable formulations. This guide provides a detailed comparison of the efficacy, pharmacokinetics, and safety profiles of SR buprenorphine (e.g., Brixadi, Sublocade) versus standard SL buprenorphine, supported by data from key clinical trials.

#### I. Comparative Efficacy in Opioid Use Disorder

Sustained-release buprenorphine formulations have been rigorously evaluated against the standard of care, daily sublingual buprenorphine/naloxone (SL BPN/NX). Clinical trials have demonstrated that SR buprenorphine is not only non-inferior but in some key aspects, superior to SL formulations.

A pivotal Phase 3 randomized, double-blind, active-controlled trial involving 428 adults with moderate-to-severe OUD compared a weekly and monthly subcutaneous SR buprenorphine injection (CAM2038, Brixadi) to daily SL BPN/NX.[1][2] The study met its primary endpoint of non-inferiority for the responder rate.[1] Critically, it demonstrated statistical superiority for the key secondary endpoint, the cumulative distribution function of the percentage of opioidnegative urine samples confirmed by self-report (p=0.004).[1][3]







Recent post hoc analyses of this trial have further explored efficacy in the context of the fentanyl crisis. Among participants with baseline fentanyl use, the SR buprenorphine group had a significantly higher percentage of fentanyl-negative urine samples (74.6%) compared to the SL BPN/NX group (61.9%).[4][5][6] Similarly, the percentage of urine samples negative for any opioid was higher in the SR group (28.5%) than the SL group (18.8%) for these patients.[4][5] [7] These findings suggest a potential advantage for SR formulations in reducing fentanyl use. [4][7]

Treatment retention is another critical metric. In a study of individuals released from incarceration, a high-risk population for relapse and overdose, those randomized to receive extended-release buprenorphine (XR-Bup, Sublocade) showed a two-fold increase in treatment retention at eight weeks (69%) compared to those on SL-Bup (35%).[8] The XR-Bup group also had a higher percentage of opioid-free urine tests (55.4% vs. 38.5%).[8]



| Metric                                                       | Sustained-<br>Release<br>Buprenorphine<br>(SR) | Standard Sublingual Buprenorphine (SL) | Study<br>Population                         | Citation  |
|--------------------------------------------------------------|------------------------------------------------|----------------------------------------|---------------------------------------------|-----------|
| Responder Rate<br>(Non-Inferiority)                          | Met primary endpoint                           | Active<br>Comparator                   | 428 adults with moderate-to-severe OUD      | [1]       |
| % Opioid-<br>Negative Urine<br>Samples<br>(Overall)          | 35.1%                                          | 28.4%                                  | Adults with moderate-to-severe OUD          | [9]       |
| % Opioid-<br>Negative Urine<br>Samples<br>(Fentanyl Users)   | 28.5%                                          | 18.8%                                  | Subgroup with baseline fentanyl use         | [4][5][7] |
| % Fentanyl-<br>Negative Urine<br>Samples<br>(Fentanyl Users) | 74.6%                                          | 61.9%                                  | Subgroup with baseline fentanyl use         | [4][5][6] |
| Treatment Retention (8 Weeks Post- Incarceration)            | 69%                                            | 35%                                    | Adults with OUD recently released from jail | [8]       |
| Treatment Success (% with ≥80% negative urines)              | 28.4% - 29.1%                                  | 2.0% (vs.<br>Placebo)                  | Adults with<br>moderate-to-<br>severe OUD   | [10]      |
| Patient Satisfaction (vs. Placebo)                           | 88%                                            | 46%                                    | Adults with moderate-to-severe OUD          | [11]      |

### **II. Pharmacokinetic Profiles**







The primary distinction between SR and standard buprenorphine lies in their pharmacokinetic profiles, which underpin the differences in clinical efficacy and patient experience. SR formulations are designed to provide steady, therapeutic plasma concentrations over extended periods, avoiding the peaks and troughs associated with daily dosing.[12]

In a Phase 1 study, weekly (q1w) and monthly (q4w) formulations of CAM2038 showed complete absolute bioavailability, which was 5.7 to 7.7-fold greater than that of sublingual buprenorphine.[13] After administration of the monthly formulation, the median time to maximum plasma concentration (Tmax) was 4-10 hours, with a mean terminal half-life of 19-25 days.[13] This contrasts sharply with standard formulations, which have a much shorter half-life. The sustained delivery of SR buprenorphine provides more predictable steady-state concentrations, potentially offering superior overdose protection, especially for patients who may miss daily doses.[12]

Animal studies further illustrate these differences. In mice, a single dose of SR buprenorphine provided a longer duration at the assumed effective blood concentration (>1 ng/mL) than a single dose of immediate-release (IR) buprenorphine.[14] For instance, 1.2 mg/kg of SR buprenorphine maintained this concentration for up to 12 hours, whereas even a high dose of IR buprenorphine (2.0 mg/kg) only maintained it for up to 6 hours.[14][15]



| Parameter                                  | Sustained-<br>Release<br>Buprenorphine<br>(CAM2038<br>q4w)      | Standard<br>Buprenorphine<br>(IR/SL)                      | Species       | Citation     |
|--------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------|---------------|--------------|
| Bioavailability                            | Complete (100%)                                                 | Sublingual: ~30%                                          | Human         | [13][16]     |
| Time to Max Concentration (Tmax)           | 4-10 hours                                                      | 1-3 hours (IR,<br>mouse)                                  | Human, Mouse  | [13][14]     |
| Terminal Half-<br>Life                     | 19-25 days                                                      | ~37 hours (SL,<br>human); ~1-2.7<br>hours (IR,<br>alpaca) | Human, Alpaca | [13][16][17] |
| Duration above<br>Therapeutic<br>Threshold | ~12 hours (1.2<br>mg/kg, mouse);<br>Weeks to a<br>month (human) | ~3-6 hours (0.1-<br>2.0 mg/kg,<br>mouse)                  | Mouse, Human  | [14][15]     |

#### **III. Safety and Tolerability**

Across multiple clinical trials, the overall safety profiles of SR and SL buprenorphine have been found to be comparable.[1][3] The most common adverse events for SR formulations are injection site reactions, such as pain, swelling, and redness, which are typically mild to moderate in severity.[2][5] In a Phase 3 trial, serious adverse events were reported in 3.2% of the CAM2038 group versus 6.0% of the SL BPN/NX group.[1][3] Notably, there were no reported overdoses in the SR buprenorphine arm, compared to four non-fatal overdoses in the SL BPN/NX arm.[3]



| Adverse Event<br>Profile                 | Sustained-Release<br>Buprenorphine                       | Standard<br>Sublingual<br>Buprenorphine                   | Citation |
|------------------------------------------|----------------------------------------------------------|-----------------------------------------------------------|----------|
| Serious Adverse<br>Events (SAEs)         | 3.2%                                                     | 6.0%                                                      | [1][3]   |
| Discontinuation due to Adverse Reactions | 4.7%                                                     | 2.3%                                                      | [18]     |
| Common Adverse<br>Events                 | Injection site reactions, headache, constipation, nausea | Headache,<br>constipation, nausea,<br>withdrawal symptoms | [2][18]  |
| Overdoses Reported in Trial              | 0                                                        | 4 (non-fatal)                                             | [3]      |

# Experimental Protocols & Methodologies Phase 3, Randomized, Double-Blind, Double-Dummy, Active-Controlled Trial (CAM2038 vs. SL BPN/NX)

- Objective: To evaluate the efficacy and safety of weekly and monthly subcutaneous injections of CAM2038 versus daily sublingual buprenorphine/naloxone (SL BPN/NX) for the treatment of moderate-to-severe OUD.[1]
- Participants: 428 adults meeting DSM-5 criteria for moderate-to-severe OUD were enrolled across 35 outpatient sites in the US.[1][4]
- Study Design: A 24-week, randomized, double-blind, double-dummy trial.[19] Participants
  were randomized to either the CAM2038 group (receiving active SR injections and
  sublingual placebo) or the SL BPN/NX group (receiving placebo injections and active
  sublingual medication).[2]
- Intervention:
  - CAM2038 Group: Received weekly injections for the first 12 weeks, followed by monthly injections for the subsequent 12 weeks. Dosing was flexible and guided by clinical



response.[2][19]

- SL BPN/NX Group: Received daily sublingual buprenorphine/naloxone.[19]
- Primary Outcome: The primary endpoint was the responder rate (RR), with non-inferiority being the main objective.[1]
- Secondary Outcomes: The key secondary endpoint was the Cumulative Distribution Function
  (CDF) of the percentage of opioid-negative urine samples, confirmed by self-report.[1] Other
  outcomes included scores on the Clinical Opiate Withdrawal Scale (COWS), Subjective
  Opiate Withdrawal Scale (SOWS), and craving visual analog scales (VAS).[5] Urine
  toxicology screens were conducted weekly for the first 12 weeks, then periodically until week
  24.[4]

## Pharmacokinetic Study in Healthy Volunteers (CAM2038 vs. IV and SL Buprenorphine)

- Objective: To evaluate the pharmacokinetics, bioavailability, and safety of weekly (q1w) and monthly (q4w) CAM2038 formulations versus intravenous (IV) and sublingual (SL) buprenorphine.[13]
- Participants: 87 healthy volunteers under naltrexone blockade to prevent opioid effects.[13]
- Study Design: An open-label, randomized, five-treatment group Phase 1 study.[13]
- Intervention: Participants received a single IV dose of buprenorphine, followed by a washout period. They were then randomized to receive either single doses of CAM2038 q4w, daily SL buprenorphine for 7 days, or four repeated weekly doses of CAM2038 q1w.[13]
- Outcome Measures: Blood samples were collected at predetermined intervals to determine
  plasma concentrations of buprenorphine and its metabolite, norbuprenorphine.
   Pharmacokinetic parameters including Cmax, Tmax, terminal half-life, and absolute
  bioavailability were calculated.[13]

#### **Visualizations: Workflows and Pathways**





Click to download full resolution via product page

Caption: Workflow of a double-blind, active-controlled clinical trial.



Caption: Conceptual pharmacokinetic profiles of SR vs. SL buprenorphine.



Click to download full resolution via product page

Caption: Buprenorphine's partial agonist signaling at the mu-opioid receptor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. braeburnrx.com [braeburnrx.com]
- 2. FDA Approves New Buprenorphine Treatment Option for Opioid Use Disorder | FDA [fda.gov]
- 3. Braeburn Pharmaceuticals and Camurus Announce Positive Top-line Phase 3 Results for Long-acting Buprenorphine (CAM2038) for Treatment of Opioid Addiction [prnewswire.com]
- 4. Extended-Release Injection vs Sublingual Buprenorphine for Opioid Use Disorder With Fentanyl Use: A Post Hoc Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Braeburn Publishes Post Hoc Analysis on BRIXADI Phase 3 Study with Fentanyl Patients [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Extended-Release Injection vs Sublingual Buprenorphine for Opioid Use Disorder With Fentanyl Use: A Post Hoc Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sublocade vs SL Buprenorphine after Release from Jail | CARLAT PUBLISHING [thecarlatreport.com]
- 9. Effectiveness and Value of Extended-Release Opioid Agonists and Antagonists for Addiction Treatment of Opioid Use Disorder: A Summary from the Institute for Clinical and Economic Review's New England Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results Clinical Review Report: Buprenorphine extended-release injection (Sublocade)
   NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Patient-centered Outcomes in Participants of a Buprenorphine Monthly Depot (BUP-XR) Double-blind, Placebo-controlled, Multicenter, Phase 3 Study PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpsm.mb.ca [cpsm.mb.ca]
- 13. Pharmacokinetic Evaluation of Once-Weekly and Once-Monthly Buprenorphine Subcutaneous Injection Depots (CAM2038) Versus Intravenous and Sublingual







Buprenorphine in Healthy Volunteers Under Naltrexone Blockade: An Open-Label Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic Comparison of Sustained-Release and Standard Buprenorphine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic comparison of sustained-release and standard buprenorphine in mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buprenorphine Wikipedia [en.wikipedia.org]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. Brixadi vs Suboxone: A Complete Comparison for Opioid Use Disorder Treatment [firepithealth.com]
- 19. Dosing to Effect With Weekly and Monthly Subcutaneous and Daily Sublingual Buprenorphine: Post Hoc Analysis of a Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Sustained-Release vs. Standard Buprenorphine Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782530#comparative-efficacy-of-sustained-release-vs-standard-buprenorphine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com